

Introduction: The Privileged Role of the Indazole Nucleus

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Compound of Interest

Compound Name: *4-Bromo-7-chloro-3-methyl-1H-indazole*

Cat. No.: *B13650916*

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The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging with a wide array of biological targets. Indazole derivatives have demonstrated a remarkable spectrum of activities, including potent inhibition of kinases, anti-inflammatory, anti-HIV, and analgesic properties.[1] The strategic functionalization of the indazole core is a cornerstone of modern drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a specific, highly functionalized derivative: **4-Bromo-7-chloro-3-methyl-1H-indazole**. The presence of three distinct substituents—a methyl group at the 3-position and halogens (bromo and chloro) at the 4- and 7-positions—provides multiple vectors for synthetic elaboration. This makes it an exceptionally valuable building block for creating complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs.

Compound Identification and Physicochemical Properties

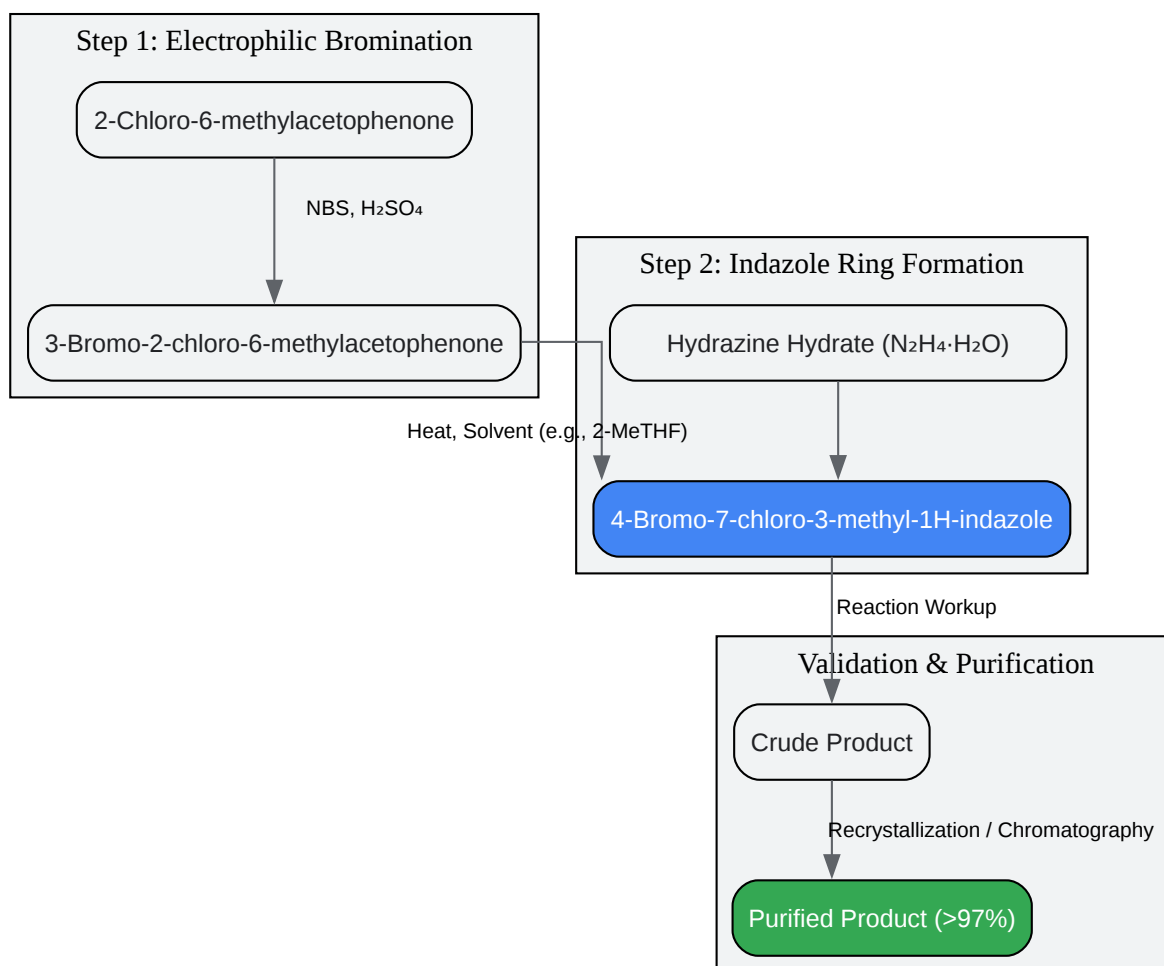
While a specific CAS Number for **4-Bromo-7-chloro-3-methyl-1H-indazole** is not prominently listed in major chemical databases, indicating its status as a niche research chemical, its identity is unambiguously defined by its structure. Its properties can be calculated or extrapolated from closely related analogues.

Property	Value	Source / Method
IUPAC Name	4-Bromo-7-chloro-3-methyl-1H-indazole	---
Molecular Formula	C ₈ H ₆ BrClN ₂	(Calculated)
Molecular Weight	245.50 g/mol	(Calculated)
Canonical SMILES	<chem>CC1=NNC2=C1C(Br)=CC=C2Cl</chem>	(Calculated)
InChI Key	(Generated upon synthesis)	---
Physical Form	Expected to be a solid at room temperature.[2]	(Analogue Data)
Purity	Typically >95% for research-grade material.	(Industry Standard)
Storage	Store at room temperature, sealed in a dry environment.[2]	(Analogue Data)

Strategic Synthesis: A Proposed Pathway

The synthesis of multi-substituted indazoles requires careful regiochemical control. Drawing from established and scalable methodologies developed for structurally similar compounds, such as intermediates for the HIV capsid inhibitor Lenacapavir, a robust synthetic route can be proposed.[3][4][5][6] The key steps involve the formation of a functionalized benzonitrile followed by cyclization to construct the indazole ring.

Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **4-Bromo-7-chloro-3-methyl-1H-indazole**.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Bromo-2-chloro-6-methylacetophenone (Intermediate)

- Rationale: The synthesis begins with a commercially available substituted acetophenone. Electrophilic aromatic substitution (bromination) is directed by the existing substituents. Using a strong acid like sulfuric acid protonates the carbonyl, further deactivating the ring but ensuring the bromination occurs at the desired position relative to the activating methyl and directing chloro groups. N-Bromosuccinimide (NBS) is a safe and effective source of electrophilic bromine.
- Procedure:
 - To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C.
 - Slowly add 2-chloro-6-methylacetophenone (1.0 eq).
 - Portion-wise, add N-Bromosuccinimide (NBS) (1.05 eq) while maintaining the internal temperature below 10 °C.
 - Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
 - Upon completion, carefully pour the reaction mixture into ice-water.
 - Collect the resulting precipitate by filtration, wash with water until neutral, and dry under vacuum to yield the intermediate.

Step 2: Synthesis of **4-Bromo-7-chloro-3-methyl-1H-indazole** (Final Product)

- Rationale: This step is a classical indazole synthesis via condensation of a carbonyl compound with hydrazine. The hydrazine initially forms a hydrazone with the ketone, which is followed by an intramolecular cyclization and dehydration (or aromatization) to form the stable pyrazole ring of the indazole system. The choice of solvent is critical; a high-boiling, ether-type solvent like 2-methyltetrahydrofuran (2-MeTHF) is often preferred for safety and yield.[3]
- Procedure:
 - Suspend 3-Bromo-2-chloro-6-methylacetophenone (1.0 eq) in 2-MeTHF.

- Add hydrazine hydrate (2.0-3.0 eq) to the suspension.
- Heat the mixture to reflux (approx. 85-90 °C) and maintain for 24-48 hours. Monitor the reaction progress by LC-MS.
- After cooling to room temperature, dilute the mixture with water and an appropriate organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography to yield the final product.

Self-Validation System: The identity and purity of the final compound must be rigorously confirmed. A combination of ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS) should be used to confirm the structure, while HPLC is employed to determine purity, which should exceed 97% for use in further applications.

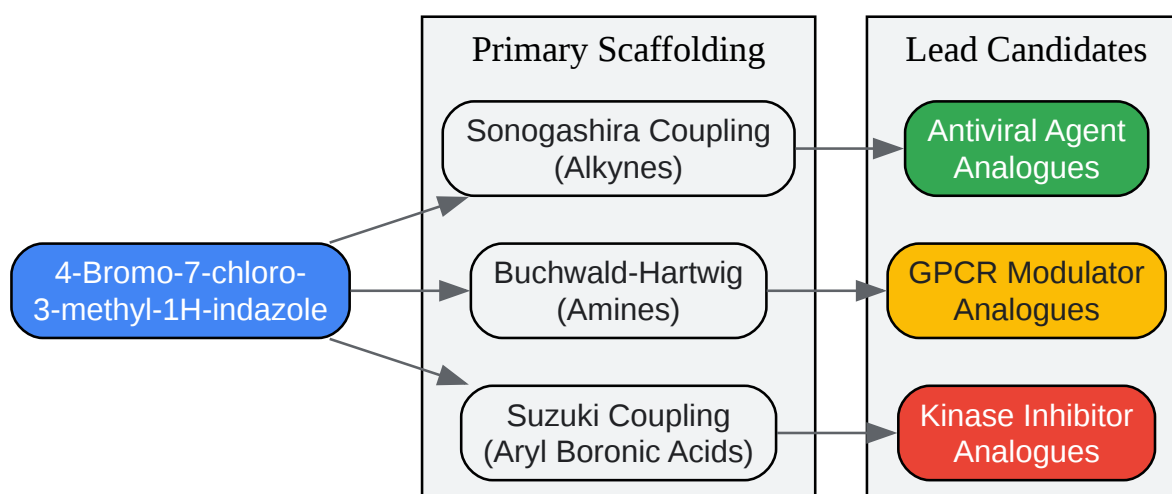
Applications in Medicinal Chemistry and Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a strategic building block. Its utility stems from the orthogonal reactivity of its substituents, allowing for sequential and site-selective modifications.

- The Bromo Group (Position 4): This is the primary handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Stille, Buchwald-Hartwig, and Heck reactions. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups, which are crucial for probing the binding pockets of target proteins.
- The Chloro Group (Position 7): While less reactive than bromine in cross-coupling, it can still be functionalized under more forcing conditions or via nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$), providing a secondary site for modification.

- The Indazole N-H (Position 1): This nitrogen can be alkylated or arylated to modulate solubility, metabolic stability, and hydrogen bonding interactions.
- The Methyl Group (Position 3): Provides steric bulk and influences the electronics of the pyrazole ring, which can be critical for achieving selectivity, for instance, among different kinase enzymes.

Logical Workflow for Drug Analogue Synthesis



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Sources

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